molecular formula C18H23N5O2S B12268384 2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole

2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B12268384
M. Wt: 373.5 g/mol
InChI Key: HLEXIBMYJXSNAR-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact pathways involved would require detailed biochemical studies to elucidate .

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-tert-butyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole

InChI

InChI=1S/C18H23N5O2S/c1-18(2,3)17-20-15-7-5-6-8-16(15)23(17)13-10-22(11-13)26(24,25)14-9-19-21(4)12-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

HLEXIBMYJXSNAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CN(N=C4)C

Origin of Product

United States

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